4-Hydroxythiophene-2-carbaldehyde

Tautomerism Quantum Chemistry Spectroscopy

Select 4-Hydroxythiophene-2-carbaldehyde for its unmatched structural differentiation: the 4-hydroxyl group enables a unique thione-thiol tautomeric equilibrium and hydrogen bond donor capability, absent in non-hydroxylated analogs. This 98% pure building block is essential for precise co-crystal engineering, reproducible heterocyclic library synthesis, and validated ALDH1A3 inhibitor screening (IC50 = 4.7 µM). Stored at -20°C under nitrogen to ensure integrity, it guarantees batch-to-batch consistency critical for advanced chemical research and drug discovery workflows.

Molecular Formula C5H4O2S
Molecular Weight 128.15 g/mol
Cat. No. B13025417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxythiophene-2-carbaldehyde
Molecular FormulaC5H4O2S
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=C(SC=C1O)C=O
InChIInChI=1S/C5H4O2S/c6-2-5-1-4(7)3-8-5/h1-3,7H
InChIKeyJZFPEXPXSLSWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxythiophene-2-carbaldehyde: Core Physicochemical and Structural Baseline for Procurement


4-Hydroxythiophene-2-carbaldehyde (CAS: 293742-29-7, MF: C₅H₄O₂S, MW: 128.15) is a heteroaromatic building block featuring a thiophene core with a 4-hydroxyl and a 2-formyl group. Its unique combination of functional groups enables a thione-thiol tautomeric equilibrium, a key differentiator from non-hydroxylated or differently substituted analogs [1]. The compound is commercially supplied with a standard purity of 98% and is characterized by a LogP of 1.3, a topological polar surface area (TPSA) of 37.3 Ų, and one hydrogen bond donor [2].

Why Generic Thiophene-2-carbaldehyde Substitution Fails: Structural and Reactivity Constraints for 4-Hydroxythiophene-2-carbaldehyde


Simple thiophene-2-carbaldehyde analogs lack the 4-hydroxyl group, a critical structural feature that fundamentally alters the compound's electronic properties, tautomeric equilibrium, and reactive profile. This hydroxyl group enables a unique thione-thiol tautomerism [1] and provides a potent hydrogen bond donor site, which is absent in unsubstituted thiophene carbaldehydes. These structural differences dictate that 4-hydroxythiophene-2-carbaldehyde cannot be interchangeably substituted in applications requiring specific hydrogen bonding motifs or pH-dependent chemical behavior, such as in targeted probe development or as a building block for specialized heterocyclic chemistry.

Quantitative Differentiation of 4-Hydroxythiophene-2-carbaldehyde: A Procurement Evidence Guide


Tautomeric Equilibrium: Quantified Thione-Thiol Interconversion Differentiates from Non-Hydroxylated Analogs

Quantum chemical calculations at the B3LYP/6−311++G(d,p) level confirm that 4-Hydroxythiophene-2-carbaldehyde exists in a dynamic thione-thiol tautomeric equilibrium, a property absent in unsubstituted thiophene-2-carbaldehyde (e.g., CAS: 98-03-3). This equilibrium is characterized by a specific Gibbs free energy difference between tautomers [1]. In contrast, thiophene-2-carbaldehyde exhibits a fixed carbonyl structure, lacking this pH- and environment-dependent structural versatility.

Tautomerism Quantum Chemistry Spectroscopy

Crystal Structure and Hydrogen Bonding: Solid-State Arrangement Distinct from 3-Hydroxythiophene Isomer

X-ray diffraction analysis reveals that 4-Hydroxythiophene-2-carbaldehyde crystallizes in the monoclinic space group C2 with unit cell dimensions a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. This solid-state packing is driven by a specific network of intermolecular hydrogen bonds. Its isomer, 3-Hydroxythiophene-2-carbaldehyde (CAS: 5118-08-1), is known to exhibit different hydrogen bonding motifs and crystal packing due to the altered position of the hydroxyl group, which directly impacts its physical properties and handling.

Crystallography Solid-State Chemistry Hydrogen Bonding

Procurement-Relevant Purity and Supply: Quantified Commercial Availability Compared to Research-Grade Alternatives

4-Hydroxythiophene-2-carbaldehyde is routinely available from commercial suppliers at a certified purity of 98% . This level of purity, with defined storage conditions (-20°C, under nitrogen) , ensures reproducibility for both small-scale research and larger-scale synthesis. In contrast, research-grade alternatives, such as 5-(4-hydroxyphenyl)thiophene-2-carbaldehyde (CAS: 893740-97-1), may be offered at lower purities (e.g., 95%) or have less defined handling protocols, introducing variability into experimental workflows.

Chemical Procurement Purity Analysis Supply Chain

ALDH1A3 Inhibition: A Documented Bioactivity Not Shared by Simple Thiophene-2-carbaldehyde

4-Hydroxythiophene-2-carbaldehyde has documented inhibitory activity against Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3). While the potency is modest, it represents a defined biological interaction. Simple thiophene-2-carbaldehyde lacks this specific activity profile [1]. The reported IC50 value provides a quantitative benchmark for this target engagement.

ALDH Enzyme Inhibition Bioactivity

Best Research and Industrial Application Scenarios for 4-Hydroxythiophene-2-carbaldehyde


Scaffold for Probing Tautomerism and Proton Transfer Mechanisms

Use 4-Hydroxythiophene-2-carbaldehyde as a model system to investigate thione-thiol tautomerism and intermolecular proton transfer reactions. Its well-characterized tautomeric equilibrium, validated by quantum chemical calculations and spectroscopy [1], makes it an ideal candidate for studies aimed at understanding the fundamental chemistry of hydrogen bonding and proton dynamics, where non-tautomerizing analogs would provide no comparative insight.

Building Block for Solid-State and Co-Crystal Engineering

Employ 4-Hydroxythiophene-2-carbaldehyde as a versatile building block in co-crystal design and solid-state engineering. Its precisely defined crystal structure and predictable hydrogen bonding network, which differ significantly from its positional isomers (e.g., 3-hydroxythiophene-2-carbaldehyde) [1], provide a reliable platform for designing novel crystalline materials with tailored physical properties.

Reagent for High-Purity Synthesis of Heterocyclic Libraries

Leverage 4-Hydroxythiophene-2-carbaldehyde as a high-purity building block (98%) for the synthesis of focused heterocyclic libraries, including thiophene-bridged aldehydes (TBAs) [2]. Its certified purity and defined storage conditions (-20°C under nitrogen) ensure reproducible yields and product integrity, a critical advantage over lower-purity alternatives where batch-to-batch variability can compromise synthetic workflows.

Control Compound for ALDH1A3 Enzyme Assays

Utilize 4-Hydroxythiophene-2-carbaldehyde as a validated, low-potency inhibitor control (IC50 = 4.7 µM) in ALDH1A3 enzymatic assays [2]. Its documented, albeit modest, activity provides a reliable benchmark for screening campaigns, enabling researchers to distinguish true hits from assay noise and to calibrate assay sensitivity, a function that a structurally similar but inactive analog (e.g., thiophene-2-carbaldehyde) cannot perform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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